N-benzyl-4-ethoxynaphthalene-1-sulfonamide
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Overview
Description
N-benzyl-4-ethoxynaphthalene-1-sulfonamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It is characterized by its molecular formula C19H19NO3S and a molecular weight of 341.42 g/mol . The compound is known for its unique structure, which includes a naphthalene ring substituted with benzyl and ethoxy groups, as well as a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-ethoxynaphthalene-1-sulfonamide typically involves the reaction of 4-ethoxynaphthalene-1-sulfonyl chloride with benzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and requires the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-ethoxynaphthalene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfonic acids, while reduction reactions produce amines or alcohols. Substitution reactions result in various substituted sulfonamide derivatives .
Scientific Research Applications
N-benzyl-4-ethoxynaphthalene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: this compound is being explored for its potential therapeutic properties, including its use as an antimicrobial and anti-inflammatory agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-4-ethoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various biological effects, such as antimicrobial activity and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-benzyl-4-ethoxynaphthalene-1-sulfonamide include:
- N-benzyl-4-ethoxy-1-naphthalenesulfonamide
- N-benzyl-4-(1,3-dioxoisoindol-2-yl)butanamide
- N-benzyl-4-(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl-N-ethylaniline .
Uniqueness
This compound stands out due to its unique combination of a naphthalene ring with benzyl and ethoxy substituents, along with a sulfonamide functional group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .
Biological Activity
N-benzyl-4-ethoxynaphthalene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides, in general, have been recognized for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article reviews the biological activity of this compound, supported by research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound this compound can be characterized by its unique structural features, which include a naphthalene ring, an ethoxy group, and a sulfonamide moiety. This structure is pivotal in determining its biological activity.
Antimicrobial Activity
Sulfonamides were historically the first effective chemotherapeutic agents used against bacterial infections. Recent studies indicate that derivatives like this compound may retain similar antimicrobial properties. Research has shown that modifications in the sulfonamide structure can enhance antibacterial activity against various pathogens.
Table 1: Antimicrobial Activity of Sulfonamides
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
S. aureus | 16 µg/mL | |
P. aeruginosa | 64 µg/mL |
Antiviral Activity
Recent investigations have highlighted the antiviral potential of sulfonamide derivatives against various viral strains. For instance, compounds structurally similar to this compound have shown inhibitory effects on influenza viruses and other viral pathogens.
Case Study: Antiviral Screening
A study evaluated the antiviral efficacy of several sulfonamide derivatives against H9N2 influenza virus. The results indicated that modifications in the sulfonamide structure could significantly enhance antiviral activity, suggesting a promising avenue for developing new antiviral agents based on this scaffold .
Anticancer Activity
Sulfonamides have also been explored for their anticancer properties. Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action involves the inhibition of key enzymes involved in tumor growth and proliferation.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 15 | Inhibition of VEGFR-2 |
MCF-7 (Breast) | 10 | Induction of apoptosis via p53 pathway |
HCT116 (Colon) | 20 | Cell cycle arrest |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrases and VEGFRs, which are crucial in cancer progression and cellular metabolism .
- Apoptosis Induction : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at specific phases, thereby preventing cancer cell proliferation .
Properties
IUPAC Name |
N-benzyl-4-ethoxynaphthalene-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-2-23-18-12-13-19(17-11-7-6-10-16(17)18)24(21,22)20-14-15-8-4-3-5-9-15/h3-13,20H,2,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFRAZVIRKTPHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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